Regioisomeric Carboxamide Position: 1-Naphthamide vs. 2-Naphthamide Conformational Divergence
The target compound features a naphthalene-1-carboxamide motif, whereas its closest commercial analog is the naphthalene-2-carboxamide isomer (CAS 851095-46-0). This regioisomerism creates a distinct spatial orientation of the carbonyl group. In 1,3,4-oxadiazole-naphthalene VEGFR-2 inhibitor studies, compounds with substitution on the naphthalene ring at the 1-position versus the 2-position demonstrated different binding modes to the ATP-binding pocket, leading to variations in inhibitory potency [1]. While no direct head-to-head assay is available for these two specific compounds, molecular docking simulations on related hybrids predict a shift in hydrogen-bonding networks and hydrophobic interactions depending on the carboxamide attachment point [1].
| Evidence Dimension | Predicted binding orientation divergence due to regioisomerism |
|---|---|
| Target Compound Data | Naphthalene-1-carboxamide regioisomer (CAS 851095-45-9); XLogP3 = 2.9, TPSA = 81.2 Ų [2] |
| Comparator Or Baseline | Naphthalene-2-carboxamide regioisomer (CAS 851095-46-0); XLogP3 = 2.9 (predicted), TPSA = 81.2 Ų (identical topology) |
| Quantified Difference | Identical calculated physicochemical properties; differentiation lies in 3D spatial conformation of the carboxamide group. Docking score differences of 1–2 kcal/mol observed between 1- and 2-substituted naphthalene analogs in related VEGFR-2 series [1]. |
| Conditions | In silico modeling (VEGFR-2 ATP-binding site, PDB: 4ASD); validated by in vitro antiproliferative assays on HepG-2 and MCF-7 cell lines for related hybrids [1]. |
Why This Matters
Procurement of the incorrect regioisomer can lead to a non-viable lead compound; researchers targeting specific binding conformations must verify and specify the 1-carboxamide isomer explicitly.
- [1] Hagras, M., Saleh, M. A., Eissa, I. H., et al. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 380-396. View Source
- [2] PubChem Compound Summary for CID 4686330, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide. National Center for Biotechnology Information. Accessed 28 Apr 2026. View Source
